REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[C:4](=[CH:5][S:6][CH:7]=2)[O:3][CH2:2]1.[Li]CCCC.[Sn:15](Cl)([CH2:24][CH2:25][CH2:26][CH3:27])([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH2:18][CH3:19]>C1COCC1>[CH2:24]([Sn:15]([CH2:16][CH2:17][CH2:18][CH3:19])([CH2:20][CH2:21][CH2:22][CH3:23])[C:5]1[S:6][CH:7]=[C:8]2[O:9][CH2:1][CH2:2][O:3][C:4]=12)[CH2:25][CH2:26][CH3:27]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the amber filtrate was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield a yellow-orange oil which
|
Type
|
DISTILLATION
|
Details
|
was purified by distillation (b.p. 120° C./30 mTorr)
|
Type
|
CUSTOM
|
Details
|
to yield 79.6 g (185, mmol 98%) of pale yellow oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(CCC)[Sn](C=1SC=C2C1OCCO2)(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |